molecular formula C20H15ClN2O6S B2890377 (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid CAS No. 941948-04-5

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid

Cat. No.: B2890377
CAS No.: 941948-04-5
M. Wt: 446.86
InChI Key: JICIMEADVXUCOD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.

    Amidation Reaction: The propanamido group is formed by reacting the intermediate with a suitable acid chloride or anhydride.

    Hydroxybenzoic Acid Attachment: Finally, the hydroxybenzoic acid moiety is attached through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidine ring.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

(E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid
  • (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid

Uniqueness

Compared to similar compounds, (E)-4-(3-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-3-hydroxybenzoic acid is unique due to the presence of the chlorobenzylidene group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6S/c21-13-4-1-11(2-5-13)9-16-18(26)23(20(29)30-16)8-7-17(25)22-14-6-3-12(19(27)28)10-15(14)24/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIMEADVXUCOD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)C(=O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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